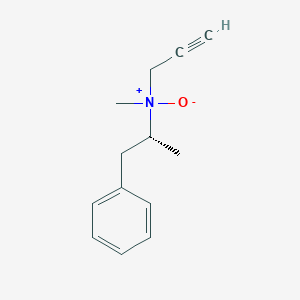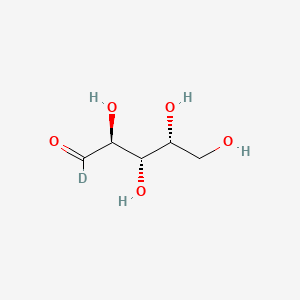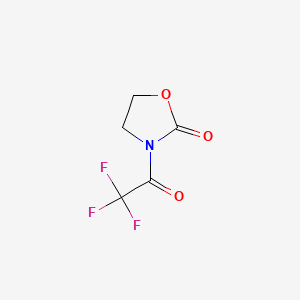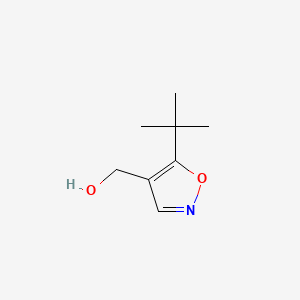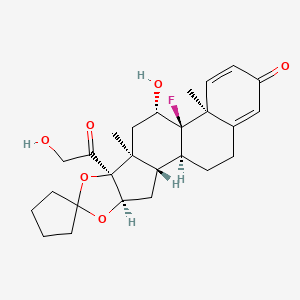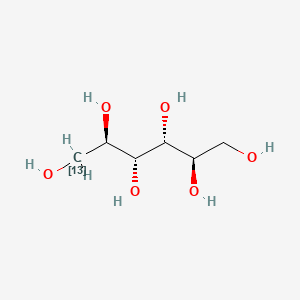![molecular formula C5H10O5 B583934 D-[3-<sup>13</sup>C]核糖 CAS No. 211947-12-5](/img/structure/B583934.png)
D-[3-13C]核糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[3-13C]Ribose: is a stable isotope-labeled compound of D-ribose, where the carbon-13 isotope is incorporated at the third carbon position. D-ribose is a naturally occurring monosaccharide that plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy source for cells . This compound is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
科学研究应用
Chemistry: D-[3-13C]Ribose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates and nucleic acids .
Biology: It is employed in metabolic studies to trace the pathways of ribose metabolism and to investigate the role of ribose in cellular energy production .
Medicine: D-[3-13C]Ribose is used in clinical research to study its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease. It helps in understanding the metabolic alterations in these conditions .
Industry: In the pharmaceutical industry, D-[3-13C]Ribose is used in the synthesis of antiviral and anticancer drugs. It also finds applications in the production of dietary supplements aimed at enhancing energy levels .
作用机制
Target of Action
D-[3-13C]Ribose, a naturally occurring pentose monosaccharide, primarily targets central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .
Mode of Action
D-[3-13C]Ribose interacts with its targets by activating central carbon metabolism. This activation leads to an increase in the abundance of NADH, polarization of the ETC, elevation of the PMF of cells, and induction of drug uptake and cell death .
Biochemical Pathways
D-[3-13C]Ribose is involved in several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to the production of ATP through the nonoxidative phase of the PPP . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate, which then joins the PPP to produce ATP .
Pharmacokinetics
The pharmacokinetics of D-[3-13C]Ribose have been studied in healthy rabbits. It was found that D-ribose follows a dose-dependent kinetic profile. With doubling the IV dose, the area under the curve (AUC) was significantly increased by threefold, while the total clearance decreased by 44%. The half-life was 1.7-fold longer at the higher dose .
Result of Action
The action of D-[3-13C]Ribose results in increased ATP production, thereby enhancing cellular energy. This is particularly beneficial in conditions of tissue ischemia, such as myocardial ischemia . Recent studies have suggested a potential link between d-ribose metabolic disturbances and type 2 diabetes mellitus (t2dm) along with its associated complications .
Action Environment
The action, efficacy, and stability of D-[3-13C]Ribose can be influenced by various environmental factors. For instance, the metabolic microenvironment of bacteria impacts drug efficacy . Moreover, D-ribose is active in glycation and induces protein aggregation, rapidly producing advanced glycation end products (AGEs) both extracellularly and intracellularly .
生化分析
Biochemical Properties
D-[3-13C]Ribose participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of RNA, which is involved in protein synthesis .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-[3-13C]Ribose typically involves the incorporation of the carbon-13 isotope into the ribose molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors, followed by a series of enzymatic or chemical reactions to introduce the isotope at the desired position .
Industrial Production Methods: Industrial production of D-ribose, including its isotopically labeled forms, often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of D-ribose. The fermentation process is optimized to enhance the production efficiency and purity of the final product .
化学反应分析
Types of Reactions: D-[3-13C]Ribose undergoes various chemical reactions, including:
Oxidation: Conversion to ribonic acid.
Reduction: Formation of ribitol.
Substitution: Formation of nucleosides and nucleotides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Enzymatic reactions using ribokinase or other specific enzymes.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various nucleosides and nucleotides.
相似化合物的比较
D-ribose: The non-labeled form of the compound.
Deoxyribose: A component of DNA, differing by the absence of one oxygen atom.
Arabinose: An epimer of ribose at the second carbon position.
Uniqueness: D-[3-13C]Ribose is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways using NMR spectroscopy. This isotopic labeling provides detailed insights into the biochemical processes involving ribose .
By understanding the unique properties and applications of D-[3-13C]Ribose, researchers can leverage this compound to advance knowledge in various scientific fields, from basic biochemical research to clinical applications.
属性
IUPAC Name |
(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BKHMKNEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
